molecular formula C22H20ClN5 B6137433 N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline

N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline

Cat. No. B6137433
M. Wt: 389.9 g/mol
InChI Key: NVQWRYXMGCEETM-UHFFFAOYSA-N
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Description

N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline, also known as CPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-based compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and metastasis of tumors. In addition, this compound has been shown to exhibit anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound can be toxic at high concentrations, which requires careful handling and dosing.

Future Directions

There are several future directions for the research on N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline. One direction is to study the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2,6-dimethylaniline to form the corresponding imine. The imine is then reacted with sodium azide to yield the tetrazole intermediate, which is subsequently reduced with palladium on carbon to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5/c1-15-7-6-8-16(2)21(15)28-22(25-26-27-28)20(17-11-13-18(23)14-12-17)24-19-9-4-3-5-10-19/h3-14,20,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQWRYXMGCEETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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